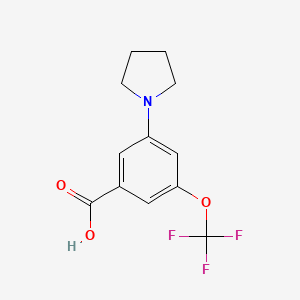
3-(Pyrrolidin-1-yl)-5-(trifluoromethoxy)benzoic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Pyrrolidin-1-yl)-5-(trifluoromethoxy)benzoic Acid is a chemical compound known for its unique structure and properties It consists of a benzoic acid core substituted with a pyrrolidinyl group and a trifluoromethoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyrrolidin-1-yl)-5-(trifluoromethoxy)benzoic Acid typically involves the following steps:
Formation of the Benzoic Acid Core: The benzoic acid core can be synthesized through various methods, including the oxidation of toluene or the carboxylation of benzene derivatives.
Introduction of the Pyrrolidinyl Group: The pyrrolidinyl group can be introduced through nucleophilic substitution reactions. For example, a halogenated benzoic acid derivative can react with pyrrolidine under basic conditions to form the desired product.
Addition of the Trifluoromethoxy Group: The trifluoromethoxy group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Pyrrolidin-1-yl)-5-(trifluoromethoxy)benzoic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the benzoic acid group to benzyl alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
Oxidation: Quinones or carboxylic acid derivatives.
Reduction: Benzyl alcohol or other reduced forms.
Substitution: Various substituted benzoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
3-(Pyrrolidin-1-yl)-5-(trifluoromethoxy)benzoic Acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(Pyrrolidin-1-yl)-5-(trifluoromethoxy)benzoic Acid involves its interaction with specific molecular targets and pathways. The pyrrolidinyl group may interact with protein receptors or enzymes, while the trifluoromethoxy group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate biological activities and lead to various therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Pyrrolidin-1-yl)benzoic Acid: Lacks the trifluoromethoxy group, which may result in different biological activities and properties.
5-(Trifluoromethoxy)benzoic Acid: Lacks the pyrrolidinyl group, affecting its interaction with biological targets.
3-(Pyrrolidin-1-yl)-4-(trifluoromethoxy)benzoic Acid: A positional isomer with potentially different chemical and biological properties.
Uniqueness
3-(Pyrrolidin-1-yl)-5-(trifluoromethoxy)benzoic Acid is unique due to the presence of both the pyrrolidinyl and trifluoromethoxy groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C12H12F3NO3 |
|---|---|
Molekulargewicht |
275.22 g/mol |
IUPAC-Name |
3-pyrrolidin-1-yl-5-(trifluoromethoxy)benzoic acid |
InChI |
InChI=1S/C12H12F3NO3/c13-12(14,15)19-10-6-8(11(17)18)5-9(7-10)16-3-1-2-4-16/h5-7H,1-4H2,(H,17,18) |
InChI-Schlüssel |
XNQSHUNFFAQGIG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)C2=CC(=CC(=C2)C(=O)O)OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


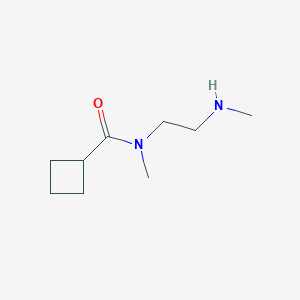
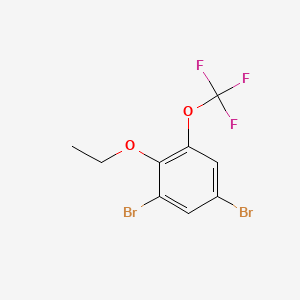
![17-Hydroxy-10-(hydroxymethyl)-13-methyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14765019.png)

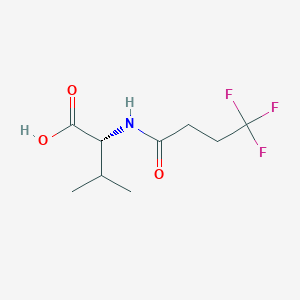
![N-benzyl-N-[(1S,2R)-2-naphthalen-2-ylsulfanyl-1,2-diphenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14765039.png)
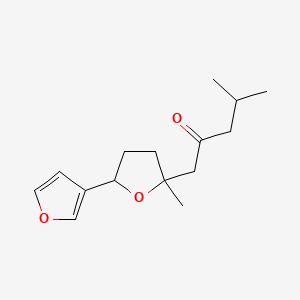
![(2R,3R,4S,5R)-2-[6-(benzylamino)-2-chloropurin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14765052.png)
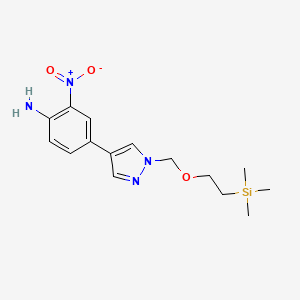
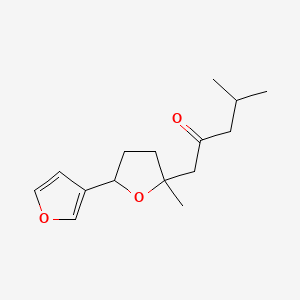

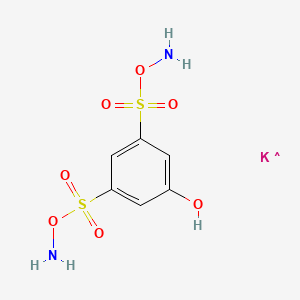
![(2S,2'S,3S,3'S)-2,2'-Dibenzyl-3,3'-di-tert-butyl-2,2',3,3'-tetrahydro-4,4'-bibenzo[d][1,3]oxaphosphole](/img/structure/B14765101.png)
![2,8-Diazaspiro[4.5]decane-8-carboxylic acid,2-(3-furanylcarbonyl)-3-oxo-,1,1-dimethylethyl ester](/img/structure/B14765106.png)
